5-Chloro-3-ethylpent-1-en-4-yn-3-ol

Hypnotic Efficacy Sleep Onset Latency Comparative Clinical Trial

5-Chloro-3-ethylpent-1-en-4-yn-3-ol (CAS 26839-80-5), clinically known as ethchlorvynol, is a chlorinated tertiary acetylenic carbinol belonging to the class of non-barbiturate sedative-hypnotic agents. Developed by Pfizer in the 1950s and marketed under the trade name Placidyl by Abbott Laboratories, the compound bears a unique chemical architecture featuring a tertiary alcohol center substituted with ethyl, ethynyl, and 2-chlorovinyl groups.

Molecular Formula C7H9ClO
Molecular Weight 144.60 g/mol
CAS No. 26839-80-5
Cat. No. B13750296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-3-ethylpent-1-en-4-yn-3-ol
CAS26839-80-5
Molecular FormulaC7H9ClO
Molecular Weight144.60 g/mol
Structural Identifiers
SMILESCCC(C=C)(C#CCl)O
InChIInChI=1S/C7H9ClO/c1-3-7(9,4-2)5-6-8/h3,9H,1,4H2,2H3
InChIKeyFBIVTBYHXAWRQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-3-ethylpent-1-en-4-yn-3-ol (Ethchlorvynol): A Non-Barbiturate Tertiary Acetylenic Carbinol Hypnotic Agent


5-Chloro-3-ethylpent-1-en-4-yn-3-ol (CAS 26839-80-5), clinically known as ethchlorvynol, is a chlorinated tertiary acetylenic carbinol belonging to the class of non-barbiturate sedative-hypnotic agents [1]. Developed by Pfizer in the 1950s and marketed under the trade name Placidyl by Abbott Laboratories, the compound bears a unique chemical architecture featuring a tertiary alcohol center substituted with ethyl, ethynyl, and 2-chlorovinyl groups [1].

Why Generic Substitution of 5-Chloro-3-ethylpent-1-en-4-yn-3-ol with Alternative Hypnotics Can Compromise Clinical Outcomes


Ethchlorvynol differs from other non-barbiturate hypnotics (glutethimide, methyprylon) and barbiturates (phenobarbital, secobarbital) in its rapid onset (approximately 30 minutes), distinctive side-effect profile, and unique binding interaction at the benzodiazepine-GABA-A receptor complex [1][2][3]. These differences are clinically significant: equi-dose substitution of glutethimide for ethchlorvynol results in slower sleep induction (P<0.001), shorter sleep duration, and a higher incidence of morning drowsiness [1]. Furthermore, ethchlorvynol's hypnotic effect develops and dissipates quicker than phenobarbital at comparable activity and toxicity levels, while barbiturates bind at a distinct site on the GABA-A receptor separate from ethchlorvynol's benzodiazepine-site interaction [2][3].

Quantitative Differentiation Evidence: 5-Chloro-3-ethylpent-1-en-4-yn-3-ol (Ethchlorvynol) vs. Closest Clinical Comparators


Superior Sleep Induction and Duration: Ethchlorvynol vs. Glutethimide (Direct Head-to-Head Controlled Clinical Trial)

In a controlled clinical study directly comparing ethchlorvynol (0.5 g) with glutethimide (0.5 g) in 20 long-term hospitalized patients (mean hospitalization 21 years, range 9–32 years) not receiving psychotropic agents, patients fell asleep significantly faster with ethchlorvynol (P < 0.001) and experienced longer total sleep duration [1]. Assessment encompassed pre-sleep tension, nocturnal awakening frequency, and post-sleep activity parameters.

Hypnotic Efficacy Sleep Onset Latency Comparative Clinical Trial Insomnia

Reduced Morning Drowsiness Incidence: Ethchlorvynol vs. Glutethimide and Secobarbital (Double-Blind Latin-Square Geriatric Study)

A double-blind Latin-square design study in 25 elderly patients compared ethchlorvynol (500 mg), glutethimide (500 mg), chloral hydrate (500 mg), and secobarbital sodium (100 mg) over five weeks. Glutethimide produced the most side effects overall, particularly morning drowsiness. Ethchlorvynol and chloral hydrate produced relatively few cases of morning drowsiness. Sleep was induced soonest by secobarbital and ethchlorvynol, with no statistically significant difference between these two agents [1].

Side Effect Profile Morning Drowsiness Geriatric Hypnotic Tolerance Residual Sedation

Quicker Onset and Offset of Hypnotic Effect: Ethchlorvynol vs. Phenobarbital (Pharmacological Class-Level Inference)

Ethchlorvynol has approximately the same sedative-hypnotic activity and toxicity profile as phenobarbital; however, its hypnotic effect develops and dissipates quicker [1]. This pharmacokinetic differentiation is supported by ethchlorvynol's rapid gastrointestinal absorption profile and a plasma half-life of approximately 10–20 hours [2], contributing to a more controllable pharmacodynamic window compared to phenobarbital's characteristically prolonged duration of action.

Onset of Action Hypnotic Dissipation Pharmacokinetic Differentiation Phenobarbital Comparator

Distinct Non-Barbiturate Benzodiazepine-GABA-A Receptor Binding Site: Ethchlorvynol vs. All Barbiturate-Class Hypnotics

Ethchlorvynol depresses the central nervous system by binding at the benzodiazepine-GABA-A-chloride ionophore receptor complex, specifically localized in the limbic, thalamic, and hypothalamic regions [1]. This binding interaction is mechanistically distinct from all barbiturate-class agents (e.g., secobarbital, pentobarbital, phenobarbital), which bind at a separate, distinct binding site associated with the Cl⁻ ionopore at the GABA-A receptor, increasing the duration of Cl⁻ channel opening rather than modulating the benzodiazepine site [2].

GABA-A Receptor Benzodiazepine Binding Site Receptor Pharmacology Barbiturate Comparator

Evidence-Derived Optimal Research and Application Scenarios for 5-Chloro-3-ethylpent-1-en-4-yn-3-ol (Ethchlorvynol)


Inpatient Insomnia Management in Long-Term Hospitalized Chronic-Care Populations Where Glutethimide Is Contraindicated Due to Excessive Morning Drowsiness

When managing insomnia in patients hospitalized for extended periods (9–32 years), ethchlorvynol (0.5 g) provides statistically faster sleep induction (P < 0.001) and longer sleep duration than equi-dose glutethimide, with significantly fewer morning drowsiness complaints [1]. This evidence directly supports preferential procurement of ethchlorvynol over glutethimide in institutional chronic-care formularies where rapid sleep onset, sustained sleep maintenance, and minimal next-day sedation are therapeutic priorities.

Geriatric Hypnotic Therapy Requiring Rapid Sleep Onset with Minimized Morning-After Sedation for Fall-Risk Patients

A double-blind Latin-square study in 25 elderly patients demonstrated that ethchlorvynol (500 mg) matched secobarbital (100 mg) in speed of sleep induction while producing relatively few cases of morning drowsiness; conversely, glutethimide (500 mg) exhibited the highest side-effect burden [2]. This evidence positions ethchlorvynol as a preferred hypnotic option for geriatric populations where residual sedation elevates fall risk and cognitive impairment potential.

Pharmacological Research Tool for Investigating Non-Barbiturate GABA-A Receptor Modulation via Structurally Distinct Acetylenic Carbinol Scaffolds

For receptor pharmacology programs studying benzodiazepine-GABA-A-chloride ionophore complex modulation, ethchlorvynol offers a mechanistically differentiated probe compound versus barbiturate-class ligands [3][4]. Its benzodiazepine-site interaction profile, combined with a tertiary acetylenic carbinol chemical scaffold not represented in benzodiazepine or barbiturate chemical space, enables exploration of structure-activity relationships inaccessible with conventional GABAergic tool compounds.

Preclinical Hypnotic Drug Development: Reference Standard for Barbiturate-Efficacy-Level Compounds with Improved Pharmacokinetic Offset

For discovery programs targeting sedative-hypnotic candidates with phenobarbital-level efficacy but faster hypnotic effect dissipation, ethchlorvynol serves as a clinically validated reference standard. Its pharmacological profile—activity and toxicity comparable to phenobarbital, but with quicker onset and offset of hypnotic action [5]—establishes a benchmark for next-generation non-barbiturate hypnotic development with optimized pharmacokinetic properties and reduced accumulation liability.

Quote Request

Request a Quote for 5-Chloro-3-ethylpent-1-en-4-yn-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.